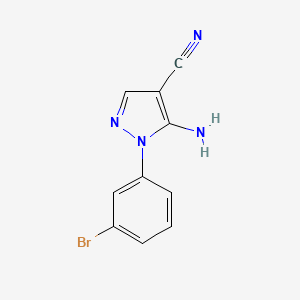

5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

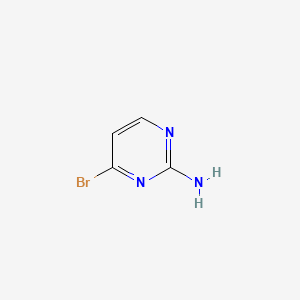

5-Amino-1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile is a chemical compound that serves as a versatile intermediate in the synthesis of various heterocyclic compounds. This compound is characterized by the presence of a pyrazole ring, a core structure found in many pharmacologically active molecules, and is often used in the development of new drugs and agrochemicals.

Synthesis Analysis

The synthesis of pyrazole derivatives, including those similar to 5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile, has been the subject of several studies. A novel and efficient route for the synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides has been developed, which involves a selective Sandmeyer reaction and provides good yields . Another approach for synthesizing related compounds involves a one-pot, four-component condensation reaction, which is efficient and yields a new series of pyrazole derivatives . Additionally, a facile one-pot synthesis using alumina–silica-supported MnO2 as a recyclable catalyst in water has been reported, which simplifies the synthesis process and is environmentally friendly .

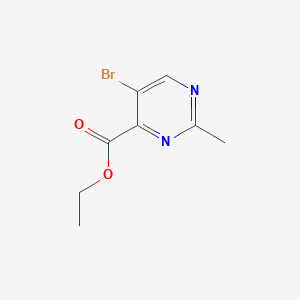

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be complex and is often determined using advanced techniques such as X-ray crystallography. For instance, the crystal structure of a related compound, 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-6-ethyl-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile, was obtained to understand the reaction mechanism of similar pyrazole compounds with unsaturated carbonyl compounds .

Chemical Reactions Analysis

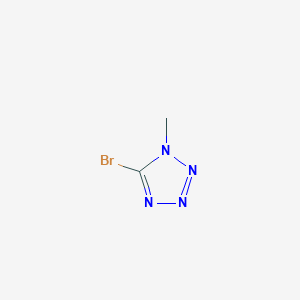

Pyrazole derivatives, including 5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile, can undergo various chemical reactions to form a wide range of heterocyclic compounds. For example, the synthesis of Schiff bases using 1,3-disubstituted pyrazole-4-carboxaldehydes derivatives has been reported, which further demonstrates the reactivity of pyrazole compounds . Moreover, the transformation of pyrazole derivatives to related fused heterocyclic systems has been studied, revealing their potential in creating biologically active molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles has shown high selectivity and good to excellent yields under mild reaction conditions, indicating favorable properties for industrial applications, especially in crop protection . The environmental aspects of synthesis are also considered important, as demonstrated by methods that avoid the use of catalysts and perform reactions in aqueous media .

Wissenschaftliche Forschungsanwendungen

-

NMR Spectroscopy

- Field : Chemistry .

- Application : NMR spectroscopy is a powerful tool used to distinguish between different organic compounds . It can be used to analyze mixtures and identify impurities, which is common in lab reactions .

- Method : The method involves analyzing the data from 1H NMR spectra. Peaks in the spectrum can indicate the presence of different compounds .

- Results : The results can help identify the structure of an unknown compound, or confirm the structure of a known compound .

-

Antiproliferative Evaluation

- Field : Medicinal Chemistry .

- Application : Similar compounds have been synthesized and evaluated for their antiproliferative activity .

- Method : The compounds were synthesized from longifolene and their structures were confirmed by FT-IR, NMR, and ESI-MS. The in vitro cytotoxicity of the synthesized compounds was evaluated by standard MTT assay against five human cancer cell lines .

- Results : Some of the synthesized compounds exhibited better and more broad-spectrum anticancer activity against almost all the tested cancer cell lines than that of the positive control, 5-FU .

-

Drug Synthesis

- Field : Pharmaceutical Chemistry .

- Application : Similar compounds have been used in the synthesis of new drugs . These drugs are designed to enhance their cytotoxic activity, making them potentially useful in cancer treatment .

- Method : The method involves the design and synthesis of a new series of isatin derivatives . The structures of these compounds are confirmed using various techniques such as FT-IR, NMR, and ESI-MS .

- Results : The synthesized compounds showed enhanced cytotoxic activity, making them potential candidates for further development into anticancer drugs .

-

Chemical Analysis

- Field : Analytical Chemistry .

- Application : Compounds like this can be used in chemical analysis . For example, they can be used to identify impurities in a sample .

- Method : The method involves using techniques like NMR spectroscopy to analyze the sample . The peaks in the NMR spectrum can indicate the presence of different compounds .

- Results : The results can help identify the composition of a sample, including any impurities that may be present .

-

Organic Synthesis

- Field : Organic Chemistry .

- Application : Compounds like this can be used in organic synthesis . They can serve as building blocks in the synthesis of more complex organic molecules .

- Method : The method involves using techniques like NMR spectroscopy to confirm the structure of the synthesized compounds .

- Results : The results can help in the synthesis of new organic compounds, which can have various applications in fields like medicine and materials science .

-

Material Science

- Field : Material Science .

- Application : Similar compounds can be used in the development of new materials . These materials can have unique properties, making them useful in various applications .

- Method : The method involves synthesizing the compound and incorporating it into a material. The properties of the material can then be tested .

- Results : The results can lead to the development of new materials with unique properties .

Safety And Hazards

Zukünftige Richtungen

The future directions for 5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile could involve further exploration of its antileishmanial and antimalarial activities . The compound could be considered a potential pharmacophore for the preparation of safe and effective antileishmanial and antimalarial agents .

Eigenschaften

IUPAC Name |

5-amino-1-(3-bromophenyl)pyrazole-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN4/c11-8-2-1-3-9(4-8)15-10(13)7(5-12)6-14-15/h1-4,6H,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTANIIIAZUVWIW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)N2C(=C(C=N2)C#N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90500584 |

Source

|

| Record name | 5-Amino-1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90500584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile | |

CAS RN |

71856-56-9 |

Source

|

| Record name | 5-Amino-1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90500584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.